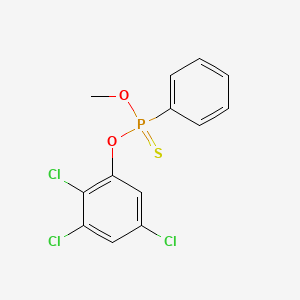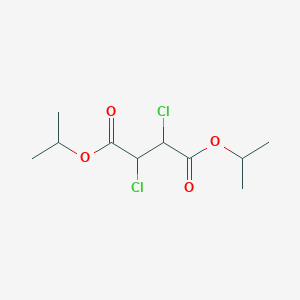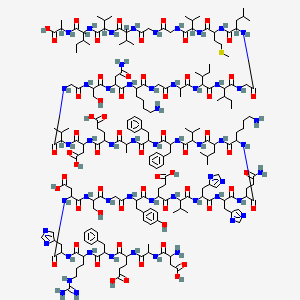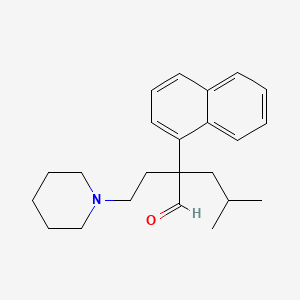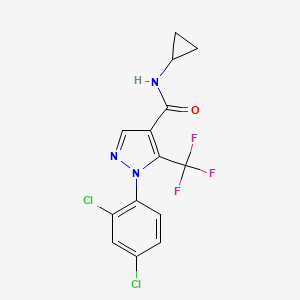
N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with cyclopropyl, dichlorophenyl, and trifluoromethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
-
Introduction of Substituents: : The cyclopropyl, dichlorophenyl, and trifluoromethyl groups are introduced through various substitution reactions. For instance, the dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the trifluoromethyl group can be added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
-
Carboxamide Formation: : The final step involves the formation of the carboxamide group, typically through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of hydroxylated or ketone derivatives.
-
Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, the compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of pyrazole-related pathways is beneficial.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential bioactivity.
作用機序
The mechanism of action of N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-cyclopropyl-1-(2,4-dichlorophenyl)-5-methylpyrazole-4-carboxamide
- N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide
- N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various applications.
特性
CAS番号 |
98534-23-7 |
|---|---|
分子式 |
C14H10Cl2F3N3O |
分子量 |
364.1 g/mol |
IUPAC名 |
N-cyclopropyl-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C14H10Cl2F3N3O/c15-7-1-4-11(10(16)5-7)22-12(14(17,18)19)9(6-20-22)13(23)21-8-2-3-8/h1,4-6,8H,2-3H2,(H,21,23) |
InChIキー |
QZLNLZVASKHZSN-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)C2=C(N(N=C2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



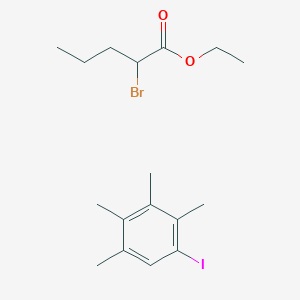




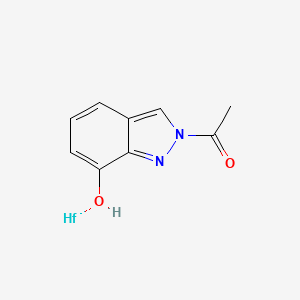
![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)
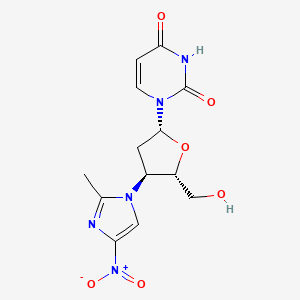
![3-Chloro-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12812341.png)
